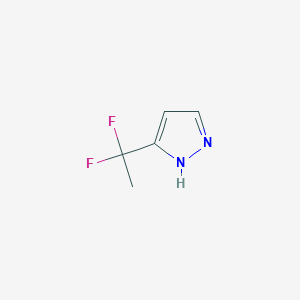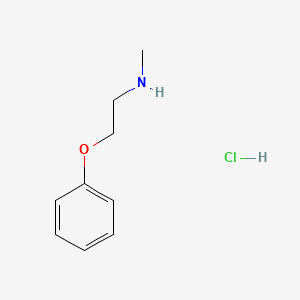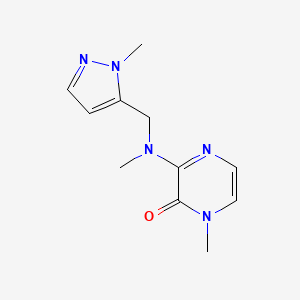
3-(1,1-difluoroethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1,1-difluoroethyl)-1H-pyrazole” is an organic compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a 1,1-difluoroethyl group. This group contains two fluorine atoms, which can significantly influence the compound’s properties .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring with a 1,1-difluoroethyl group attached to one of the carbon atoms. The presence of the fluorine atoms would likely influence the electron distribution and polarity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds containing pyrazole rings are known to participate in various chemical reactions. These include nucleophilic substitutions, electrophilic additions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. The presence of the fluorine atoms could increase its stability and polarity .Scientific Research Applications
Synthesis and Characterization
- Pyrazole derivatives like 3-(1,1-difluoroethyl)-1H-pyrazole are significant in medicinal chemistry. They are used as intermediates in synthesizing various biologically active compounds, particularly in the development of agrochemicals and antitumor drugs (Lam, Park, & Sloop, 2022).
Biological Activities
- This compound derivatives have shown considerable anti-inflammatory activity. Such derivatives are explored as alternatives to non-steroidal anti-inflammatory drugs, which often have side effects like gastric irritation (Khanal, Arun, Neha, Bhumika, Anshuman, & Gupta, 2018).
Antimicrobial Properties
- Pyrazole derivatives exhibit a range of antimicrobial activities. Some synthesized compounds of this class have shown significant antibacterial and antifungal properties, making them potential candidates for addressing various microbial infections (Menozzi, Merello, Fossa, Schenone, Ranise, Mosti, Bondavalli, Loddo, Murgioni, Mascia, la Colla, & Tamburini, 2004).
Application in Cancer Therapy
- Research on pyrazole derivatives, including those similar to this compound, has shown promising results in cancer therapy. Certain compounds in this category demonstrate potent antiproliferative effects against various cancer cell lines (Ananda, Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2017).
Nematocidal and Fungicidal Uses
- Some this compound carboxamide derivatives are used as fungicides and nematocides in agrochemical applications. They exhibit good activity against certain nematodes, highlighting their potential in agricultural pest control (Zhao, Xing, Xu, Peng, & Liu, 2017).
Antioxidant Properties
- Studies have shown that certain pyrazole derivatives possess antioxidant properties. These compounds can act as free radical scavengers, indicating their potential in combating oxidative stress-related diseases (Karrouchi, Fettach, Radi, Yousfi, Taoufik, Mabkhot, Alterary, Faouzi, & Ansar, 2019).
Mechanism of Action
Target of Action
Similar compounds such as dl-threo-3-(1,1-difluoroethyl)malic acids have been studied for their interaction with the enzyme 3-isopropylmalate dehydrogenase (ipmdh) . IPMDH plays a crucial role in the biosynthetic pathway of the essential amino acid L-leucine .
Mode of Action
Related compounds have been designed for mechanism-based inhibition of their target enzymes . For instance, fluorinated substrates like F-IPM and F2-EM undergo an additional elimination reaction after the normal enzyme reaction to afford an α,β-unsaturated carbonyl product .
Biochemical Pathways
Similar compounds have been shown to interact with the biosynthetic pathway of the essential amino acid l-leucine, specifically targeting the enzyme 3-isopropylmalate dehydrogenase (ipmdh) .
Result of Action
Similar compounds have been shown to result in the formation of an α,β-unsaturated carbonyl product after the normal enzyme reaction .
Future Directions
properties
IUPAC Name |
5-(1,1-difluoroethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2/c1-5(6,7)4-2-3-8-9-4/h2-3H,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJXKYYFKKQIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1462380-24-0 |
Source


|
| Record name | 3-(1,1-difluoroethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2468210.png)
![1-(4-Butoxyphenyl)-3-[2-(3-oxopiperazin-1-yl)phenyl]urea](/img/structure/B2468211.png)

![(4-Butoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2468217.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2468218.png)
![1-[3-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2468220.png)
![3,4-dimethyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2468221.png)



![ethyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2468229.png)